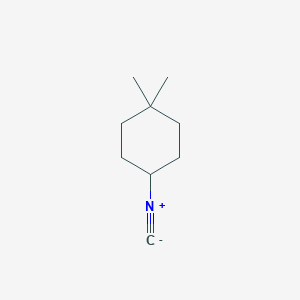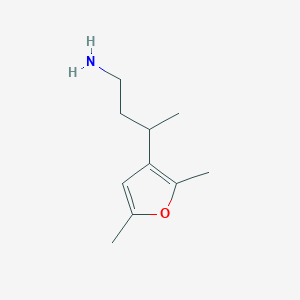
2-Amino-5-phenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H15NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of a suitable phenyl-substituted alkene with an amine under controlled conditions. For example, the reaction of 5-phenylpent-4-en-1-ol with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This could include the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-phenylpent-4-en-1-one.
Reduction: Formation of 2-amino-5-phenylpentan-1-ol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-Amino-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpentan-1-ol: Similar structure but lacks the double bond in the pentene chain.
2-Amino-4-phenylbutan-1-ol: Shorter carbon chain with similar functional groups.
2-Amino-5-phenylpent-3-en-1-ol: Double bond located at a different position in the chain.
Uniqueness
2-Amino-5-phenylpent-4-en-1-ol is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentene chain with a phenyl substituent provides a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-2-amino-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H15NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-7,11,13H,8-9,12H2/b7-4+ |
InChI Key |
RJOYSIKXYPMGHT-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

